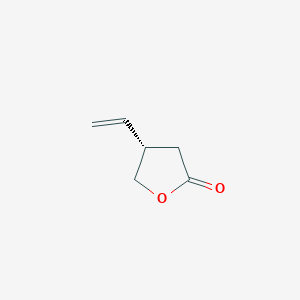
(S)-4-vinyl-dihydrofuran-2(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-4-vinyl-dihydrofuran-2(3H)-one is an organic compound characterized by a furan ring with a vinyl group and a lactone moiety This compound is notable for its chiral center, which imparts specific stereochemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Asymmetric Synthesis: One common method involves the asymmetric synthesis starting from chiral precursors. For instance, the use of chiral catalysts in the Diels-Alder reaction can yield (S)-4-vinyl-dihydrofuran-2(3H)-one with high enantiomeric purity.
Enzymatic Methods: Enzymatic resolution of racemic mixtures can also be employed. Lipases are often used to selectively hydrolyze one enantiomer, leaving the desired (S)-enantiomer.
Chemical Synthesis:
Industrial Production Methods
Industrial production often scales up these laboratory methods, optimizing reaction conditions for higher yields and purity. Continuous flow reactors and advanced catalytic systems are employed to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: (S)-4-vinyl-dihydrofuran-2(3H)-one can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group, using reagents like hydrogen gas in the presence of palladium on carbon.
Substitution: The compound can participate in nucleophilic substitution reactions, where the vinyl group can be replaced by other functional groups using reagents like halogens or organometallic compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride in ether.
Substitution: Halogens (e.g., bromine), organometallic reagents (e.g., Grignard reagents).
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of (S)-4-ethyl-dihydrofuran-2(3H)-one.
Substitution: Formation of halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In synthetic organic chemistry, (S)-4-vinyl-dihydrofuran-2(3H)-one is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds.
Biology
The compound is studied for its potential biological activities. It can be used as a precursor for the synthesis of bioactive molecules, including those with antimicrobial and anticancer properties.
Medicine
In medicinal chemistry, this compound derivatives are explored for their pharmacological properties. They are investigated for use in drug development, particularly for their potential to interact with specific biological targets.
Industry
In the materials science industry, this compound is used in the synthesis of polymers and other materials with specific properties. Its ability to undergo various chemical reactions makes it a versatile intermediate.
Mecanismo De Acción
The mechanism by which (S)-4-vinyl-dihydrofuran-2(3H)-one exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The vinyl group can participate in conjugation reactions, affecting the compound’s reactivity and interaction with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
4-vinyl-dihydrofuran-2(3H)-one: The non-chiral version of the compound, lacking the specific stereochemistry.
2,5-dihydrofuran: A simpler furan derivative without the vinyl group.
γ-butyrolactone: A structurally similar lactone without the furan ring.
Uniqueness
(S)-4-vinyl-dihydrofuran-2(3H)-one is unique due to its chiral center and the presence of both a vinyl group and a lactone moiety. This combination of features makes it particularly useful in asymmetric synthesis and in the development of enantiomerically pure pharmaceuticals.
By understanding the properties and applications of this compound, researchers can continue to explore its potential in various scientific and industrial fields.
Propiedades
IUPAC Name |
(4S)-4-ethenyloxolan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c1-2-5-3-6(7)8-4-5/h2,5H,1,3-4H2/t5-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUJAAMXYEHZSLP-RXMQYKEDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1CC(=O)OC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C[C@@H]1CC(=O)OC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

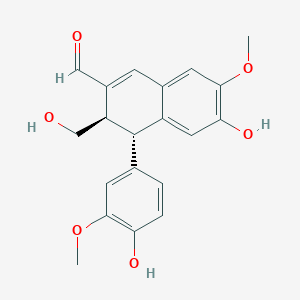
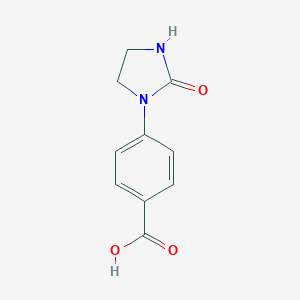
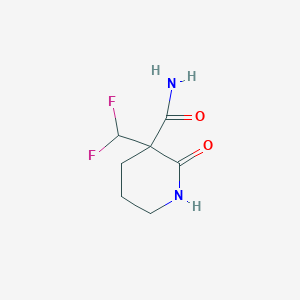


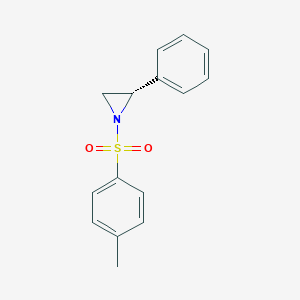
![Spiro[4.5]dec-6-en-8-one](/img/structure/B175913.png)
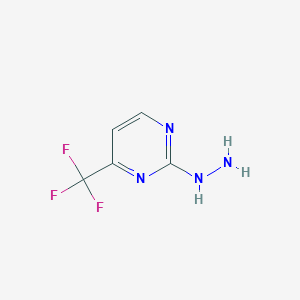

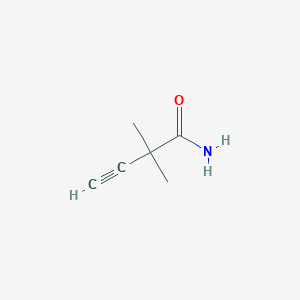
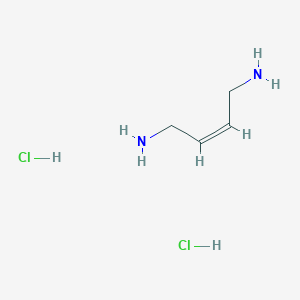
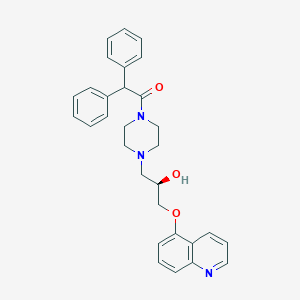
![4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B175929.png)
